molecular formula C18H16N4O7 B11473546 4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid

4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid

Cat. No.: B11473546
M. Wt: 400.3 g/mol
InChI Key: KZZADLHUBJJCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid is an organic compound that features a piperazine ring substituted with a benzoyl group and a benzoic acid moiety with two nitro groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

    Nitration: The benzoic acid moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

    Coupling: The benzoylated piperazine is coupled with the nitrated benzoic acid derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various acyl-substituted piperazine derivatives.

Scientific Research Applications

4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Biological Studies: The compound can be used to study the effects of nitro and benzoyl substitutions on biological activity.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid is not well-documented, but it is likely to interact with biological targets through its piperazine and nitro groups. The piperazine ring can interact with neurotransmitter receptors, while the nitro groups may undergo bioreduction to form reactive intermediates that can modify biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzoylpiperazin-1-yl)benzoic acid: Lacks the nitro groups, making it less reactive.

    3,5-Dinitrobenzoic acid: Lacks the piperazine and benzoyl groups, reducing its potential for biological interactions.

    4-(4-Benzoylpiperazin-1-yl)-2-nitrobenzoic acid: Similar structure but with only one nitro group, affecting its reactivity and biological activity.

Uniqueness

4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid is unique due to the combination of a piperazine ring, benzoyl group, and two nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4O7

Molecular Weight

400.3 g/mol

IUPAC Name

4-(4-benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C18H16N4O7/c23-17(12-4-2-1-3-5-12)20-8-6-19(7-9-20)16-14(21(26)27)10-13(18(24)25)11-15(16)22(28)29/h1-5,10-11H,6-9H2,(H,24,25)

InChI Key

KZZADLHUBJJCSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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